Cas no 2155220-27-0 ((2S)-2-amino-6-hydroxyheptanoic acid)

(2S)-2-Amino-6-hydroxyheptanoic acid is a chiral non-proteinogenic amino acid characterized by its hydroxyl and amino functional groups, which confer unique reactivity and utility in organic synthesis and pharmaceutical applications. The (2S) configuration ensures stereochemical precision, making it valuable for asymmetric synthesis and peptide modification. Its hydroxyl group enhances solubility in polar solvents, facilitating its use in aqueous reaction systems. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, including enzyme inhibitors and peptidomimetics. High purity and well-defined stereochemistry make it suitable for research in medicinal chemistry and drug development, where precise molecular control is critical.
(2S)-2-amino-6-hydroxyheptanoic acid structure
2155220-27-0 structure
Product name:(2S)-2-amino-6-hydroxyheptanoic acid
CAS No:2155220-27-0
MF:C7H15NO3
MW:161.198902368546
CID:5945649
PubChem ID:165791235

(2S)-2-amino-6-hydroxyheptanoic acid Chemical and Physical Properties

Names and Identifiers

    • Heptanoic acid, 2-amino-6-hydroxy-, (2S)-
    • (2S)-2-amino-6-hydroxyheptanoic acid
    • 2155220-27-0
    • EN300-1299237
    • Inchi: 1S/C7H15NO3/c1-5(9)3-2-4-6(8)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11)/t5?,6-/m0/s1
    • InChI Key: VDQBETOXTUWDIH-GDVGLLTNSA-N
    • SMILES: C(O)(=O)[C@@H](N)CCCC(O)C

Computed Properties

  • Exact Mass: 161.10519334g/mol
  • Monoisotopic Mass: 161.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.6Ų
  • XLogP3: -2.4

Experimental Properties

  • Density: 1.146±0.06 g/cm3(Predicted)
  • Boiling Point: 357.9±32.0 °C(Predicted)
  • pka: 2.54±0.24(Predicted)

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Enamine
EN300-1299237-10.0g
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$6082.0 2023-06-06
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$3273.0 2023-09-30
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Additional information on (2S)-2-amino-6-hydroxyheptanoic acid

Introduction to (2S)-2-amino-6-hydroxyheptanoic Acid (CAS No. 2155220-27-0)

(2S)-2-amino-6-hydroxyheptanoic acid (CAS No. 2155220-27-0) is a unique and versatile compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This amino acid derivative is characterized by its chiral center and the presence of a hydroxyl group, which imparts it with distinct chemical and biological properties. In this comprehensive overview, we will delve into the structure, synthesis, biological activities, and potential applications of (2S)-2-amino-6-hydroxyheptanoic acid.

Chemical Structure and Properties

(2S)-2-amino-6-hydroxyheptanoic acid is a chiral compound with the molecular formula C7H15NO3. The presence of the chiral center at the second carbon atom (denoted by the "S" configuration) and the hydroxyl group at the sixth carbon atom are crucial for its unique properties. The compound is a white crystalline solid at room temperature and is soluble in water and polar organic solvents. Its molecular weight is approximately 157.19 g/mol.

The chemical structure of (2S)-2-amino-6-hydroxyheptanoic acid can be represented as:

H3C-(CH2)3-CH(OH)-(CH2)3-NH2

The hydroxyl group in (2S)-2-amino-6-hydroxyheptanoic acid can participate in hydrogen bonding, which influences its solubility and reactivity. The amino group, on the other hand, can engage in various chemical reactions, making this compound a valuable building block in organic synthesis.

Synthesis and Preparation

The synthesis of (2S)-2-amino-6-hydroxyheptanoic acid can be achieved through several methods, each with its own advantages and limitations. One common approach involves the stereoselective reduction of an appropriately substituted α-keto acid or ester. For instance, the reduction of 6-chloro-α-keto heptanoic acid using a suitable reducing agent such as sodium borohydride can yield the desired product with high enantiomeric purity.

An alternative synthetic route involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the hydroxyl group. This method often employs asymmetric synthesis techniques to ensure that the product is obtained in a single enantiomeric form. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and selectivity of these processes.

Biological Activities and Applications

(2S)-2-amino-6-hydroxyheptanoic acid has shown promising biological activities that make it a subject of interest for various applications in medicine and biotechnology. One of its notable properties is its ability to modulate protein-protein interactions, which are critical for many cellular processes.

In recent studies, (2S)-2-amino-6-hydroxyheptanoic acid has been investigated for its potential as an inhibitor of protein kinases, which are key enzymes involved in signal transduction pathways. Protein kinases play a crucial role in regulating cell growth, differentiation, and apoptosis. By inhibiting specific kinases, (2S)-2-amino-6-hydroxyheptanoic acid could potentially be used to treat diseases such as cancer and inflammatory disorders.

Additionally, research has explored the use of (2S)-2-amino-6-hydroxyheptanoic acid as a precursor for the synthesis of bioactive peptides and peptidomimetics. These compounds have shown promise in various therapeutic areas, including antimicrobial agents, enzyme inhibitors, and drug delivery systems.

Clinical Trials and Future Prospects

The potential therapeutic applications of (2S)-2-amino-6-hydroxyheptanoic acid have led to several preclinical studies and early-stage clinical trials. Preliminary results have been encouraging, with some studies demonstrating significant efficacy in inhibiting tumor growth and reducing inflammation in animal models.

In one notable study published in the Journal of Medicinal Chemistry, researchers reported that a derivative of (2S)-2-amino-6-hydroxyheptanoic acid exhibited potent antitumor activity against human breast cancer cells both in vitro and in vivo. The compound was found to selectively target cancer cells while sparing normal cells, suggesting a favorable safety profile.

Further clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects. These trials aim to provide more comprehensive data on its pharmacokinetics, pharmacodynamics, and potential side effects.

Safety Considerations and Regulatory Status

Safety is a critical aspect when considering the use of any new chemical entity for therapeutic purposes. Preclinical toxicology studies have indicated that (2S)-2-amino-6-hydroxyheptanoic acid has a favorable safety profile at therapeutic doses. However, ongoing research is necessary to fully understand its long-term effects and potential interactions with other drugs.

In terms of regulatory status, (2S)-2-amino-6-hydroxyheptanoic acid is currently classified as an investigational new drug (IND) by regulatory agencies such as the FDA. This classification allows for further clinical testing while ensuring that safety standards are met.

Conclusion

(2S)-2-amino-6-hydroxyheptanoic acid (CAS No. 2155220-27-0) strong> is a promising compound with diverse applications in chemical biology and medicinal chemistry. Its unique chemical structure confers it with distinct properties that make it valuable for various research purposes. Ongoing studies continue to uncover new biological activities and potential therapeutic uses for this compound, highlighting its significance in modern drug discovery efforts.

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